molecular formula C15H21N5O3 B2733181 tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate CAS No. 2095410-97-0

tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate

Cat. No.: B2733181
CAS No.: 2095410-97-0
M. Wt: 319.365
InChI Key: MUYSDAPJDXCYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate: is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these reactions include various acids, bases, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to handle the complex multi-step synthesis efficiently .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-{4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl}piperidine-1-carboxylate
  • tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-butyl 4-{4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl}piperidine-1-carboxylate

Uniqueness

tert-butyl 4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate is unique due to its specific structure, which includes a pyrazolo[3,4-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-15(2,3)23-14(22)19-6-4-10(5-7-19)20-12-11(8-18-20)13(21)17-9-16-12/h8-10H,4-7H2,1-3H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYSDAPJDXCYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.